Diosbulbin A

CYP3A4 molecular docking diterpenoid lactone hepatotoxicity mechanism metabolic activation structure-activity relationship

Diosbulbin A is the preferred furan-containing norditerpenoid lactone for hepatotoxicity screening. Its intermediate CYP3A4 binding affinity (−6.13 kcal/mol) and cytotoxicity rank (second to diosbulbin F) enable well-resolved dose-response curves without rapid cell death. Generates six distinct phase-I/II metabolites—substantially more than diosbulbin C (2) or F (4)—making it optimal for UHPLC-QTOF-MS metabolite profiling method development and spectral library construction. Its IC50 value anchors the validated toxicokinetic model for Dioscorea bulbifera risk assessment. Using authenticated diosbulbin A ensures reproducibility across CCK-8 and LDH readouts. Procure this reference standard for robust, publication-ready hepatotoxicity research.

Molecular Formula C20H24O7
Molecular Weight 376.4 g/mol
CAS No. 20086-05-9
Cat. No. B13738173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiosbulbin A
CAS20086-05-9
Molecular FormulaC20H24O7
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC12CC(OC13CC(C4C2CC(CC4C(=O)OC)O)OC3=O)C5=COC=C5
InChIInChI=1S/C20H24O7/c1-19-7-14(10-3-4-25-9-10)27-20(19)8-15(26-18(20)23)16-12(17(22)24-2)5-11(21)6-13(16)19/h3-4,9,11-16,21H,5-8H2,1-2H3/t11-,12+,13+,14+,15-,16+,19-,20?/m0/s1
InChIKeyOPNWTAMLIMDKEY-QGILWXNYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diosbulbin A (CAS 20086-05-9) – A Hepatotoxic Diterpenoid Lactone Standard for Toxicology and Metabolism Studies


Diosbulbin A is a furan-containing norditerpenoid lactone isolated from the tubers of Dioscorea bulbifera L. (air potato), a plant used in traditional Chinese medicine [1]. It belongs to the diosbulbin class of diterpenoid lactones (DLs) and is recognized as one of the principal hepatotoxic constituents of D. bulbifera alongside diosbulbins B, C, and F [2]. The compound has a molecular formula of C20H24O7 (MW 376.40 g/mol) and a predicted LogP of approximately 1.99, indicating moderate lipophilicity . Diosbulbin A serves as a critical reference standard for hepatotoxicity screening, metabolic activation studies, and toxicokinetic modeling of furan-containing natural products.

Why Diosbulbin A Cannot Be Substituted with Other Diosbulbins in Toxicology and Metabolic Research


Diosbulbins A, B, C, and F share a common furan-containing norditerpenoid scaffold, yet they exhibit markedly divergent hepatotoxic potency, CYP3A4 binding affinity, and metabolic profiles [1]. Experimental evidence demonstrates that diosbulbin A occupies an intermediate toxicity position among its in-class analogs—less hepatotoxic than diosbulbin F but significantly more toxic than diosbulbin B and C in CYP3A4-overexpressed human hepatic L02 cells [1]. Furthermore, the number and identity of phase-I and phase-II metabolites differ substantially across diosbulbins, with diosbulbin A generating six distinct metabolites in zebrafish versus only two for diosbulbin C [2]. These divergences mean that substituting one diosbulbin for another without explicit, quantitative justification will introduce uncontrolled variability in toxicokinetic models, metabolic activation assays, and hepatotoxicity screening campaigns, ultimately compromising data reproducibility and regulatory decision-making.

Quantitative Differentiation Evidence for Diosbulbin A Relative to In-Class Analogs


CYP3A4 Binding Affinity: Diosbulbin A vs. Diosbulbins B, C, and F (Molecular Docking, GBVI/WSA dG Scoring)

In a direct head-to-head molecular docking study of four diosbulbins (A, B, C, F) against CYP3A4 (PDB: 5A1R), diosbulbin A exhibited a total binding free energy score (GBVI/WSA dG) of −6.13 kcal/mol, placing it second only to diosbulbin F (−6.63 kcal/mol) and substantially stronger than diosbulbin B (−5.89 kcal/mol) and diosbulbin C (−5.79 kcal/mol) [1]. The 0.50 kcal/mol difference between diosbulbin A and diosbulbin F corresponds to a greater than 2-fold predicted difference in binding affinity at physiological temperature [1]. Critically, diosbulbin A lacks the Asp214 hydrogen bond that contributes to diosbulbin F's superior potency, yet it still outperforms diosbulbins B and C, which fail to fully occupy both sides of the CYP3A4 peripheral binding pocket [1].

CYP3A4 molecular docking diterpenoid lactone hepatotoxicity mechanism metabolic activation structure-activity relationship

Hepatotoxicity Potency Gradient: Diosbulbin A Occupies an Intermediate Position Among Four Diosbulbins in CYP3A4-Overexpressed L02 Cells

In CYP3A4-overexpressed human hepatic L02 cells, the IC50 values of four diosbulbins followed the order DIOC > DIOB > DIOA > DIOF (from least to most cytotoxic), with diosbulbin A positioned as the second-most toxic analog after diosbulbin F [1]. At a fixed concentration of 100 μmol/L, LDH release—a quantitative marker of cell membrane damage—showed the same rank order: DIOF > DIOA > DIOB > DIOC, and the differences among the diosbulbins were statistically significant (P < 0.05) [1]. The cell viability data from CCK-8 assay at 100 μmol/L confirmed this identical trend, providing orthogonal assay validation [1].

diosbulbin hepatotoxicity ranking L02 human hepatic cell assay CYP3A4-dependent cytotoxicity

Metabolite Complexity: Diosbulbin A Generates Threefold More Metabolites Than Diosbulbin C in Zebrafish Model

In a comparative zebrafish metabolism study using UHPLC-QTOF-MS, diosbulbin A (DIOA) generated six identified metabolites encompassing both phase-I (hydroxyl reduction) and phase-II (glucuronidation, glutathione conjugation, sulfation) pathways [1]. This contrasts sharply with diosbulbin C (DIOC), which produced only two metabolites under identical conditions [1]. Diosbulbin G (DIOG) yielded seven metabolites and diosbulbin M (DIOM) yielded five, while diosbulbin F (DIOF) produced four [1]. The broader metabolic repertoire of diosbulbin A, including GSH conjugate formation, directly reflects its intermediate position in furan-ring bioactivation propensity and makes it a richer probe for mapping metabolic clearance routes than diosbulbin C or F.

diterpenoid lactone metabolism zebrafish toxicokinetics phase-I and phase-II metabolite profiling

Physicochemical Differentiation: Diosbulbin A vs. Diosbulbin B and C – Molecular Weight, LogP, and Solid-State Stability

Diosbulbin A differs from its closest analogs in key physicochemical parameters relevant to solubility, chromatographic behavior, and formulation. Diosbulbin A (C20H24O7, MW 376.40 g/mol, predicted LogP 1.99) possesses a higher molecular weight and lower lipophilicity than diosbulbin B (C19H20O6, MW 344.36 g/mol, predicted LogP 2.38) . Compared to diosbulbin C (C19H22O7, MW 362.37 g/mol, predicted LogP 1.90), diosbulbin A has higher molecular weight with comparable LogP . The melting point of diosbulbin A is reported as 265°C (decomposition) [1], while diosbulbin B melts at 285°C (dec) [2] and diosbulbin C at 247–250°C . The estimated aqueous solubility of diosbulbin A is approximately 0.31 g/L (ALOGPS) [1], which is an order of magnitude lower than the estimated solubility of diosbulbin C (56.6 g/L) [3], suggesting substantially different dissolution behavior in aqueous assay media.

diosbulbin physicochemical properties LogP comparison diterpenoid lactones compound procurement quality attributes

GSH Consumption as a Quantitative Surrogate for Reactive Metabolite Formation: Differential Trapping Among Diosbulbins

Glutathione (GSH) consumption analysis in the Li et al. 2020 study demonstrated that the extent of GSH adduct formation—a direct quantitative indicator of electrophilic reactive metabolite generation from furan-ring oxidation—was consistent with the observed hepatotoxicity rank order. Diosbulbin A showed intermediate GSH consumption between diosbulbin F (highest) and diosbulbins B/C (lowest), corroborating that its hepatotoxicity is mechanistically driven by CYP3A4-mediated bioactivation to a cis-enedione intermediate that is subsequently trapped by GSH [1]. The validated LC-MS/MS method for GSH quantification achieved a linear range of 0.01–5 μg/mL (r = 0.997) with intra- and inter-day precision below 15%, confirming the analytical reliability of this differentiation [1].

glutathione conjugation reactive metabolite trapping furan bioactivation toxicity

Toxicokinetic Weighting: IC50-Based Integrated Plasma Concentration Correlates Better with Hepatotoxicity Biomarkers Than AUC-Based Method

Wang et al. (2017) developed an IC50-weighted integrated toxicokinetic approach for diosbulbins A, B, and C following oral administration of Dioscorea bulbifera rhizome extract to rats [1]. The study demonstrated that IC50-weighted integrated plasma concentrations correlated better with total bile acid (TBA), a sensitive hepatotoxicity biomarker, than traditional AUC-weighted integration [1]. Diosbulbin A's IC50 value (determined in L02 cells) served as one of the three weighting coefficients, alongside diosbulbins B and C, and the differential IC50 values across these three diosbulbins were essential for generating the weighted model [1]. The improved TBA correlation achieved with IC50-weighting versus AUC-weighting validates that diosbulbin A's intrinsic cytotoxicity, rather than mere systemic exposure, is the dominant driver of its toxicokinetic–toxicodynamic relationship [1].

integrated toxicokinetics IC50-weighting method Dioscorea bulbifera safety evaluation

Recommended Application Scenarios for Diosbulbin A Based on Quantitative Comparative Evidence


CYP3A4-Dependent Hepatotoxicity Mechanistic Studies Requiring Intermediate Bioactivation Potency

For laboratories investigating the structure–activity relationship (SAR) of furan-containing diterpenoid lactone hepatotoxicity, diosbulbin A is the optimal probe compound. Its CYP3A4 binding free energy (−6.13 kcal/mol) and intermediate cytotoxicity rank (second only to diosbulbin F in L02 cells) provide a detectable but not overwhelming toxicity signal, enabling clear resolution of dose–response curves without the rapid cell death caused by diosbulbin F [1]. The established GSH trapping methodology validated for diosbulbin A further supports its use in reactive metabolite identification workflows [1].

Comprehensive Metabolic Fate Mapping Using Zebrafish or Hepatocyte Models

Diosbulbin A generates six identifiable phase-I and phase-II metabolites in zebrafish, substantially more than diosbulbin C (2) or diosbulbin F (4) [2]. This richer metabolite spectrum makes diosbulbin A the preferred starting material for developing and validating UHPLC-QTOF-MS-based metabolite profiling methods, constructing metabolic pathway maps, and generating reference spectral libraries for diterpenoid lactone toxicokinetics [2]. Its intermediate LogP (1.99) also facilitates chromatographic separation of metabolites across a practical polarity range .

Integrated Toxicokinetic–Toxicodynamic Modeling and Safety Assessment of Herbal Medicines

The IC50-weighted integrated toxicokinetic approach developed using diosbulbins A, B, and C demonstrated superior correlation with TBA biomarkers compared to traditional AUC-weighting [3]. Diosbulbin A's IC50 value constitutes an essential weighting parameter in this model, and procurement of authenticated diosbulbin A reference standard is therefore necessary for any laboratory seeking to replicate or extend this validated toxicokinetic framework for Dioscorea bulbifera risk assessment [3].

Calibration of Hepatotoxicity Screening Assays Across Multiple Cell Lines

Because diosbulbin A occupies the intermediate position in the hepatotoxicity hierarchy (DIOF > DIOA > DIOB > DIOC across both L02 and HepG2 cells with and without CYP3A4 overexpression), it serves as an ideal mid-range calibration standard for cytotoxicity assay qualification [1]. Its consistent behavior across orthogonal readouts (CCK-8 and LDH release) [1] provides assay validation robustness that single-endpoint or extreme-toxicity analogs cannot deliver.

Quote Request

Request a Quote for Diosbulbin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.